Lacosamide-d6 -

Lacosamide-d6

Catalog Number: EVT-1502375
CAS Number:
Molecular Formula: C₁₃H₁₂D₆N₂O₃
Molecular Weight: 256.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lacosamide-d6 is a deuterated analog of lacosamide, a medication primarily used in the treatment of epilepsy and neuropathic pain. Its unique isotopic labeling with deuterium enhances its utility in pharmacokinetic studies and metabolic research. Lacosamide itself is classified as an antiepileptic drug and is known for its ability to stabilize neuronal membranes and modulate excitatory neurotransmission.

Source

Lacosamide was first synthesized in the early 2000s and has since been developed for clinical use. The deuterated form, lacosamide-d6, is synthesized from lacosamide through specific isotopic labeling processes, allowing for its application in advanced analytical techniques such as mass spectrometry.

Classification

Lacosamide-d6 belongs to the class of compounds known as amino acids and derivatives, specifically categorized under antiepileptic drugs. It is recognized for its efficacy in managing partial-onset seizures and has been investigated for potential applications in other neurological disorders.

Synthesis Analysis

Methods

The synthesis of lacosamide-d6 typically involves a multi-step chemical process that incorporates deuterated reagents. One common method employs the reaction of D-serine with benzylamine, followed by further derivatization steps to achieve the final product.

Technical Details

  1. Starting Materials: The synthesis begins with D-serine, which is reacted with benzylamine in the presence of an alkyl chloroformate.
  2. Intermediate Formation: The initial reaction yields R-2-isobutoxy carbonyl-N-benzyl-3-hydroxy propanamide, which undergoes further transformations.
  3. Deuteration: Key steps involve the use of deuterated solvents or reagents to incorporate deuterium into the molecular structure.
  4. Final Steps: The process concludes with purification steps such as crystallization or chromatography to isolate lacosamide-d6 with high purity levels.
Molecular Structure Analysis

Structure

Lacosamide-d6 has a similar molecular structure to lacosamide but features six deuterium atoms replacing hydrogen atoms in specific positions. The molecular formula for lacosamide-d6 can be represented as C13_{13}H16_{16}D6_6N2_2O2_2.

Data

  • Molecular Weight: Approximately 236.36 g/mol
  • Structural Formula: The compound retains the core structure characteristic of lacosamide, which includes an acetamide group connected to a benzyl moiety.
Chemical Reactions Analysis

Reactions

Lacosamide-d6 can participate in various chemical reactions similar to its non-deuterated counterpart. These include:

  1. Acetylation: Reaction with acetic anhydride to form acetyl derivatives.
  2. Reduction: Potential reduction reactions that affect functional groups within the molecule.
  3. Hydrolysis: Reactions with water that may lead to the cleavage of certain bonds under acidic or basic conditions.

Technical Details

The incorporation of deuterium can significantly alter the kinetics and mechanisms of these reactions, making lacosamide-d6 particularly valuable for studying reaction pathways and mechanisms through isotopic labeling techniques.

Mechanism of Action

Process

Lacosamide acts primarily by enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces excitability. This mechanism is crucial in preventing seizures and managing neuropathic pain.

Data

Research indicates that lacosamide-d6 retains similar pharmacological properties as lacosamide, allowing for effective binding to sodium channels while providing insights into metabolic pathways through its isotopic labeling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Lacosamide-d6 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of deuterium may affect reactivity profiles compared to non-deuterated compounds, influencing reaction rates and mechanisms.

Relevant Data or Analyses

Studies have shown that deuterated compounds often exhibit altered pharmacokinetics, which can be beneficial for understanding drug metabolism and interactions within biological systems.

Applications

Scientific Uses

Lacosamide-d6 is primarily utilized in research settings for:

  1. Pharmacokinetic Studies: Its isotopic labeling allows researchers to trace drug metabolism and distribution within biological systems using techniques like mass spectrometry.
  2. Metabolic Pathway Analysis: Helps elucidate metabolic pathways involved in the processing of lacosamide and its derivatives.
  3. Drug Development Research: Assists in assessing the efficacy and safety profiles of new formulations or analogs of lacosamide.
Introduction to Lacosamide-d6

Chemical Identity and Isotopic Labeling

Structural Characterization of Lacosamide-d6

Lacosamide-d6 (chemical name: (2R)-N-benzyl-2-[(2,2,2-trideuterioacetyl)amino]-3-(trideuteriomethoxy)propanamide) maintains the core structure of non-deuterated lacosamide—a functionalized amino acid derivative with demonstrated antiepileptic activity. Its molecular formula is C13H12D6N2O3, with a molecular weight of 256.33 g/mol, representing a 6 Dalton increase over the parent compound (250.30 g/mol). The deuterium atoms are incorporated at two specific molecular sites: three deuterium atoms replace methyl hydrogens in the acetyl group (CD3-C(=O)-), and three replace methoxy hydrogens (-OCD3). This strategic labeling preserves the molecule's chiral center at the C2 position, maintaining its (R)-configuration critical for biological activity. The isomeric SMILES notation ([2H]C([2H])([2H])C(=O)NC@HC(=O)NCC1=CC=CC=C1) precisely defines both deuterium placement and stereochemistry, ensuring accurate representation of this isotopologue [3].

Table 1: Structural Characteristics of Lacosamide vs. Lacosamide-d6

PropertyLacosamideLacosamide-d6
Molecular FormulaC13H18N2O3C13H12D6N2O3
Molecular Weight250.30 g/mol256.33 g/mol
Deuterium PositionsNoneAcetyl group (-CD3) and methoxy group (-OCD3)
Chiral Center(R)-configurationPreserved (R)-configuration
Canonical SMILESCC(=O)NC(COC)C(=O)NCC1=CC=CC=C1[2H]C([2H])([2H])C(=O)NC@HC(=O)NCC1=CC=CC=C1

Deuterium Substitution Patterns and Molecular Stability

The deliberate deuteration at the acetyl methyl and methoxy methyl positions exploits the deuterium kinetic isotope effect (DKIE) to enhance molecular stability at precisely selected metabolic soft spots. Carbon-deuterium (C-D) bonds exhibit approximately 6-10 times greater kinetic stability than carbon-hydrogen (C-H) bonds in oxidative metabolic reactions due to their lower zero-point vibrational energy. This increased stability arises from deuterium's higher atomic mass compared to protium (²H vs. ¹H), resulting in stronger bonding characteristics. The substitution pattern in lacosamide-d6 specifically targets positions susceptible to cytochrome P450-mediated oxidation, potentially retarding metabolic degradation pathways while maintaining identical target engagement—specifically, lacosamide's primary mechanism of enhancing sodium channel slow inactivation. The synthetic route to lacosamide-d6 involves deuterated reagents at critical steps: treatment with deuterated acetic anhydride (CD3CO)2O introduces the CD3 group, while methylation using deuterated dimethyl sulfate (D3C–O–SO2–O–CD3) creates the methoxy-d3 moiety. Advanced purification techniques yield isotopic purity exceeding 99%, ensuring minimal protium contamination that could compromise research applications [3] [8].

Role of Deuterated Compounds in Pharmaceutical Research

Isotopic Labeling in Pharmacokinetic Studies

Lacosamide-d6 serves as an essential internal standard in quantitative bioanalysis, particularly in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays designed to measure lacosamide concentrations in biological matrices. The deuterated analog co-elutes chromatographically with non-deuterated lacosamide while providing a distinct mass-to-charge (m/z) signature, enabling precise quantification without interference from endogenous compounds or matrix effects. Validation studies demonstrate exceptional analytical performance with linear ranges of 0.075–25.461 µg/mL and correlation coefficients (r²) exceeding 0.998. Intraday precision remains below 4.2% CV, while accuracy ranges between 98.2–102.4%, meeting stringent bioanalytical validation criteria. The structural homology between the internal standard and analyte ensures nearly identical extraction efficiency and ionization response, correcting for variability introduced during sample preparation and analysis. This analytical precision enables researchers to establish dose-exposure relationships, evaluate bioequivalence between formulations, and assess concentration-response relationships critical for therapeutic optimization in epilepsy management [3] [7].

Table 2: Performance Metrics of LC-MS/MS Assays Using Lacosamide-d6 as Internal Standard

ParameterValueSignificance
Linear Range0.075–25.461 µg/mLCovers therapeutic plasma concentrations
Correlation Coefficientr² ≥ 0.998Excellent linearity across calibration range
Intraday Precision≤4.2% CVLow variability in repeated measurements
Interday Accuracy98.2–102.4%Minimal systematic error over time
Matrix Effect<5%Negligible ionization suppression/enhancement
Recovery Rate>95%Efficient extraction from biological matrices

Advantages of Deuterium in Metabolic Pathway Analysis

Beyond analytical applications, lacosamide-d6 enables sophisticated metabolic pathway elucidation through isotopic tracing techniques. By administering both deuterated and non-deuterated forms to experimental models, researchers can track site-specific metabolism and distinguish between primary metabolites and those arising from secondary biotransformations. The strategic deuteration at metabolically vulnerable positions provides direct insight into oxidative pathways, particularly those mediated by CYP3A4 and CYP2C19, which predominantly metabolize lacosamide. The deuterium-induced metabolic retardation allows detection of minor metabolites that might be overlooked in conventional studies due to rapid further biotransformation. This capability proves particularly valuable when investigating drug-drug interactions between lacosamide and commonly co-administered antiepileptic drugs (AEDs) such as carbamazepine, lamotrigine, oxcarbazepine, or phenytoin—agents known to induce or inhibit hepatic enzymes. While the deuterium isotope effect in lacosamide-d6 hasn't been clinically quantified for therapeutic advantage (unlike FDA-approved deutetrabenazine), its research applications provide critical insights into disposition pathways that inform combination therapy strategies. These insights support the development of rational polypharmacy approaches where lacosamide is combined with traditional sodium channel-blocking AEDs or mechanistically distinct anticonvulsants, potentially offering synergistic efficacy while minimizing pharmacokinetic interactions [2] [3] [8].

Properties

Product Name

Lacosamide-d6

Molecular Formula

C₁₃H₁₂D₆N₂O₃

Molecular Weight

256.33

Synonyms

2R)-2-(Acetylamino-d6)-3-methoxy-N-(phenylmethyl)propanamide; (2R)-2-(Acetamido-d6)-N-benzyl-3-methoxypropanamide; ADD 243037-d6; Erlosamide-d6; Harkoseride-d6; Lacosamide-d6; SPM 927-d6; Vimpat-d6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.